molecular formula C18H33NO3 B5849718 Cyclododecyl morpholin-4-ylacetate

Cyclododecyl morpholin-4-ylacetate

Cat. No.: B5849718
M. Wt: 311.5 g/mol
InChI Key: UUWKHRVZBCHTFH-UHFFFAOYSA-N
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Description

Cyclododecyl morpholin-4-ylacetate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a cyclododecyl group attached to the morpholine ring via an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclododecyl morpholin-4-ylacetate typically involves the reaction of cyclododecanol with morpholine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Cyclododecanol} + \text{Morpholine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions: Cyclododecyl morpholin-4-ylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.

Scientific Research Applications

Cyclododecyl morpholin-4-ylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be utilized in the study of biological processes and as a potential bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclododecyl morpholin-4-ylacetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclododecyl morpholin-4-ylacetate can be compared with other morpholine derivatives to highlight its uniqueness:

    Morpholine: A simpler structure without the cyclododecyl group, used in various chemical reactions.

    Cyclododecylamine: Contains the cyclododecyl group but lacks the morpholine ring.

    Morpholin-4-ylacetate: Similar structure but without the cyclododecyl group.

Properties

IUPAC Name

cyclododecyl 2-morpholin-4-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO3/c20-18(16-19-12-14-21-15-13-19)22-17-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWKHRVZBCHTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)OC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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